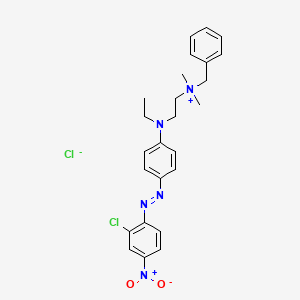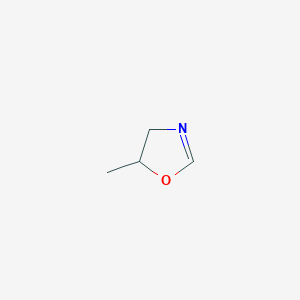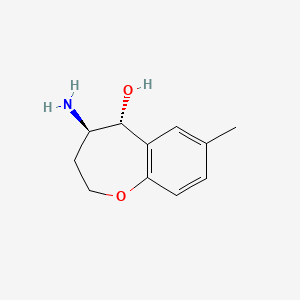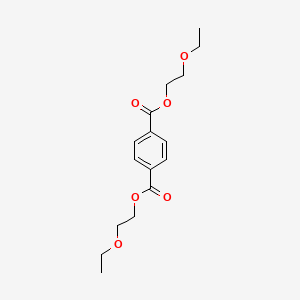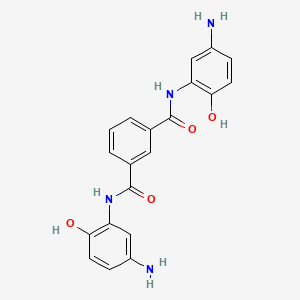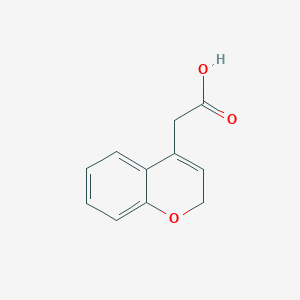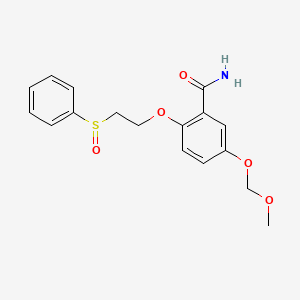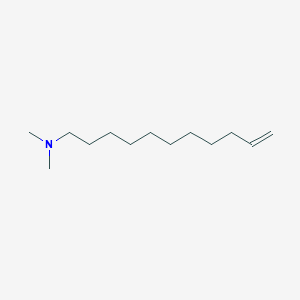
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate typically involves the reaction of 3-methyl-2-butanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or ketone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioesters.
Hydrolysis: Products include acetic acid and 3-methyl-2-butanol.
Oxidation: Products include 3-methyl-2-butanone or 3-methyl-2-butanoic acid.
科学的研究の応用
Chemistry
In chemistry, (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the synthesis of high-value products.
作用機序
The mechanism of action of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate involves its interaction with nucleophiles and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
類似化合物との比較
Similar Compounds
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl chloride
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl bromide
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl fluoride
Uniqueness
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is unique due to the presence of both a chloro group and an acetate ester This combination allows for a diverse range of chemical reactions, making it a versatile compound in synthesis
特性
CAS番号 |
33641-00-8 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)6(7(8)10)11-5(3)9/h4,6H,1-3H3/t6-/m0/s1 |
InChIキー |
ZLMNCTCMKSWQIU-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)Cl)OC(=O)C |
正規SMILES |
CC(C)C(C(=O)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


